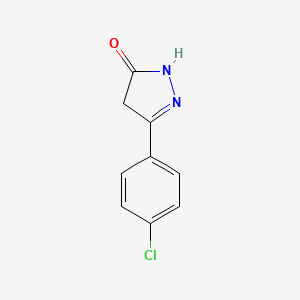

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 5-(4-chlorophenyl)-2,4-dihydropyrazol-3-one follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The compound is officially designated as 5-(4-chlorophenyl)-1,2-dihydropyrazol-3-one according to the computed descriptors, reflecting its pyrazolone core structure with a 4-chlorophenyl substituent at the 5-position. This nomenclature system accurately describes the fundamental structural features including the five-membered heterocyclic ring containing two nitrogen atoms and the specific positioning of the chlorinated phenyl group.

Alternative naming conventions for this compound include several synonymous designations that reflect different aspects of its tautomeric nature. The compound may also be referred to as 3-(4-chlorophenyl)-1H-pyrazol-5-ol, highlighting its ability to exist in the hydroxy-pyrazole tautomeric form. Additional systematic names include 5-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one and various other permutations that emphasize different structural aspects of the molecule. The Chemical Abstracts Service registry system recognizes multiple representations of this compound, acknowledging the complex tautomeric relationships that characterize pyrazolone chemistry.

The molecular formula C9H7ClN2O precisely defines the atomic composition of the compound, with a calculated molecular weight of 194.62 grams per mole. The International Chemical Identifier key XZMSVZSBWKIRSP-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular structure. These systematic identifiers ensure unambiguous communication about this compound across different chemical databases and research contexts, facilitating accurate cross-referencing and data integration in chemical informatics applications.

Molecular Geometry and Bonding Patterns

The molecular geometry of 5-(4-chlorophenyl)-2,4-dihydropyrazol-3-one exhibits distinctive structural characteristics that reflect the inherent properties of the pyrazolone framework. Crystallographic analysis reveals that the compound adopts a planar or near-planar configuration for the pyrazole ring system, with the 4-chlorophenyl substituent positioned to minimize steric hindrance while maintaining optimal electronic interactions. The five-membered heterocyclic ring displays bond lengths and angles that are consistent with typical pyrazole derivatives, with carbon-nitrogen bond distances ranging from 1.321 to 1.416 Angstroms as observed in related compounds.

The bonding pattern within the pyrazole ring demonstrates significant electronic delocalization, particularly evident in the distribution of electron density across the heterocyclic framework. The presence of the 4-chlorophenyl group introduces additional conjugation possibilities, extending the electronic system beyond the core pyrazole ring. Detailed structural analysis indicates that the dihedral angle between the phenyl ring and the pyrazole ring system is approximately 11.0 degrees, suggesting a nearly coplanar arrangement that facilitates electronic communication between the aromatic systems.

The chlorine substituent on the phenyl ring plays a crucial role in modifying the electronic properties of the overall molecular structure. The electron-withdrawing nature of the chlorine atom influences the charge distribution throughout the conjugated system, affecting both the stability of different tautomeric forms and the overall reactivity patterns of the compound. Bond length analysis reveals that the carbon-chlorine bond maintains typical aromatic substitution characteristics, with the chlorine atom positioned to optimize both electronic and steric considerations within the molecular framework.

Crystallographic Analysis and Unit Cell Parameters

Crystallographic investigations of related pyrazolone compounds provide valuable insights into the solid-state structure and packing arrangements of 5-(4-chlorophenyl)-2,4-dihydropyrazol-3-one. X-ray diffraction analysis of 1-(4-chlorophenyl)-1H-pyrazol-3-ol, a closely related tautomeric form, reveals a monoclinic crystal system with space group P21/c. The unit cell parameters for this related compound include lattice constants of a = 9.6461 Angstroms, b = 13.833 Angstroms, and c = 6.5045 Angstroms, with a beta angle of 94.33 degrees. The unit cell volume of 865.4 cubic Angstroms accommodates four molecules (Z = 4) with a calculated density of 1.494 megagrams per cubic meter.

The crystal structure analysis demonstrates the formation of dimeric units connected through intermolecular hydrogen bonding interactions. These dimeric arrangements are stabilized by two identical intermolecular hydrogen bonds, creating a characteristic supramolecular architecture that influences the physical properties of the crystalline material. The electron density maps clearly indicate the precise positioning of hydrogen atoms, particularly those involved in the tautomeric equilibrium, providing definitive evidence for the predominant structural form in the solid state.

Temperature-dependent crystallographic studies reveal that the compound maintains its structural integrity across a range of conditions, with thermal displacement parameters indicating moderate molecular motion within the crystal lattice. The packing efficiency and intermolecular interactions contribute to the overall stability of the crystalline form, with van der Waals forces and electrostatic interactions playing complementary roles in maintaining the three-dimensional crystal structure. These crystallographic parameters provide essential baseline data for understanding the solid-state behavior and potential polymorphic variations of the compound.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of 5-(4-chlorophenyl)-2,4-dihydropyrazol-3-one represents one of its most fascinating structural characteristics, involving dynamic equilibria between multiple isomeric forms. The compound can exist in two primary tautomeric states: the pyrazol-3-one form (keto form) and the pyrazol-3-ol form (enol form), with the equilibrium position strongly influenced by environmental factors such as solvent polarity and temperature. Spectroscopic investigations using nuclear magnetic resonance and infrared spectroscopy have revealed that the compound predominantly exists in the hydroxyl form in nonpolar solvents like chloroform, while demonstrating different tautomeric preferences in polar solvents such as dimethyl sulfoxide.

Computational studies employing density functional theory with the B3LYP functional and 6-311++G(d,p) basis set have provided detailed insights into the thermodynamic parameters governing tautomeric equilibria. These calculations reveal significant differences in free Gibbs energy, enthalpy, and entropy between the various tautomeric forms, with the hydroxy-pyrazole form typically favored due to enhanced resonance stabilization. The stabilization energy differences range from several kilocalories per mole, indicating substantial thermodynamic preferences that influence the compound's behavior in different chemical environments.

The resonance stabilization mechanisms involve extensive electron delocalization throughout the heterocyclic framework, with the 4-chlorophenyl substituent contributing additional stabilizing interactions through extended conjugation. Nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shift patterns that serve as fingerprints for different tautomeric forms, with particularly diagnostic signals for nitrogen-15 and carbon-13 nuclei. The dynamic nature of the tautomeric equilibrium has been confirmed through variable-temperature nuclear magnetic resonance studies, which demonstrate the temperature-dependent populations of different isomeric forms and the activation barriers for interconversion processes.

Comparative Analysis with Related Pyrazolone Derivatives

Comparative structural analysis with related pyrazolone derivatives reveals important trends in molecular geometry, electronic properties, and tautomeric behavior that illuminate the unique characteristics of 5-(4-chlorophenyl)-2,4-dihydropyrazol-3-one. Examination of 5-amino-2-(4-chlorophenyl)-2,4-dihydropyrazol-3-one, which contains an additional amino substituent, demonstrates how functional group modifications affect overall molecular structure and stability. The amino-substituted derivative exhibits a molecular weight of 209.63 grams per mole compared to 194.62 grams per mole for the parent compound, reflecting the additional nitrogen-containing functionality.

Structural comparisons with 1-phenyl-1H-pyrazol-3-ol reveal the influence of different aromatic substituents on tautomeric equilibria and crystal packing arrangements. The unsubstituted phenyl derivative demonstrates similar dimeric hydrogen bonding patterns in the solid state, but exhibits different solvent-dependent tautomeric preferences due to the absence of the electron-withdrawing chlorine substituent. These differences highlight the crucial role of electronic effects in determining the relative stability of different tautomeric forms and their response to environmental changes.

Analysis of pyrano[2,3-c]pyrazole derivatives containing 4-chlorophenyl substituents provides additional context for understanding structure-activity relationships within this chemical family. These extended ring systems demonstrate modified electronic properties and altered tautomeric behavior compared to the simpler pyrazolone framework, indicating how structural elaboration affects fundamental chemical properties. The comparative data reveal that the 4-chlorophenyl substituent consistently influences electronic distribution and molecular geometry across different heterocyclic scaffolds, providing valuable insights for rational molecular design and modification strategies. Quantitative structure-property relationship studies have established correlations between substituent effects and various molecular properties, enabling predictive modeling for related compounds within this structural class.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTDROBHTXFJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406515 | |

| Record name | 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59719-19-6 | |

| Record name | 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 4-Chlorobenzaldehyde with Hydrazine Hydrate Followed by Cyclization with β-Ketoesters

The most widely reported and practical method for synthesizing 5-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one involves a two-step process:

Step 1: Formation of 4-Chlorophenylhydrazine

4-Chlorobenzaldehyde reacts with hydrazine hydrate under controlled conditions to form 4-chlorophenylhydrazine as an intermediate.Step 2: Cyclization with Ethyl Acetoacetate or Similar β-Ketoesters

The 4-chlorophenylhydrazine intermediate is then reacted with ethyl acetoacetate under reflux, often in the presence of an acid catalyst such as acetic acid. This facilitates cyclization to form the pyrazolone ring, yielding this compound.-

- Solvent: Ethanol or glacial acetic acid

- Temperature: Reflux (~78–100°C) for several hours (typically 4–8 hours)

- Catalyst: Acetic acid or other mild acids to promote cyclization

Yield: Moderate to high (typically 70–90%), depending on reaction optimization.

Microwave-Assisted Solvent-Free Synthesis

A greener and faster alternative involves microwave irradiation:

Procedure:

A mixture of ethyl acetoacetate and 4-chlorophenylhydrazine hydrate is subjected to microwave irradiation at controlled power (e.g., 20% power input) for a short duration (around 4 minutes).-

- Solvent-free or minimal solvent use

- Reduced reaction time from hours to minutes

- High yields and purity

- Environmentally friendly due to energy efficiency and reduced waste

Post-Reaction:

The reaction mixture is cooled, diluted with ethyl acetate, and the product is isolated by filtration or recrystallization.

Industrial Continuous Flow Synthesis

In industrial settings, continuous flow reactors are employed to enhance scalability and control:

-

- Precise temperature and reaction time control

- Improved safety and reproducibility

- Potential for ultrasound-assisted synthesis to accelerate reaction rates and improve yields

Typical Conditions:

Similar reagents as batch processes but optimized flow rates, temperature profiles, and catalyst use.

Detailed Reaction Mechanism

- The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the β-ketoester carbonyl carbon, forming a hydrazone intermediate.

- Intramolecular cyclization and subsequent tautomerization yield the pyrazolone ring system.

- Acid catalysis facilitates proton transfers and ring closure.

Optimization Parameters and Reaction Yields

| Parameter | Typical Range/Value | Effect on Yield and Purity |

|---|---|---|

| Molar ratio (hydrazine: β-ketoester) | 1:1 to 1.2:1 | Slight excess of β-ketoester improves yield |

| Reaction temperature | 78–100°C (reflux) | Higher temperature favors cyclization |

| Reaction time | 4–8 hours (batch) | Longer time increases conversion |

| Catalyst | Acetic acid (0.1–1 mL per 10 mL solvent) | Enhances cyclization and yield |

| Microwave power | 20% power input | Short reaction time, high yield |

| Solvent | Ethanol, acetic acid, or solvent-free | Solvent-free preferred for green chemistry |

Purification Techniques

- Recrystallization: Commonly used solvents include ethanol/water mixtures.

- Filtration: After precipitation, filtration isolates the solid product.

- Column Chromatography: Used when higher purity or derivative isolation is needed, with silica gel and ethyl acetate/hexane eluents.

Spectroscopic and Analytical Confirmation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic protons of 4-chlorophenyl group (δ 7.2–7.8 ppm) and pyrazolone ring protons (δ 5.5–6.2 ppm).

- ^13C NMR confirms carbonyl carbon (~δ 160–170 ppm) and aromatic carbons.

-

- Strong absorption band at ~1650 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the pyrazolone ring.

-

- Molecular ion peak consistent with molecular weight (~188.6 g/mol).

-

- Used for definitive structural confirmation and to study crystal packing, especially important for halogenated derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Conventional Reflux | 4-Chlorobenzaldehyde, hydrazine hydrate, ethyl acetoacetate, acetic acid | Reflux in ethanol/acetic acid, 4–8 h | Simple, scalable | 70–90 |

| Microwave-Assisted Synthesis | 4-Chlorophenylhydrazine, ethyl acetoacetate | Microwave irradiation, ~4 min, solvent-free | Fast, green, high purity | 85–95 |

| Continuous Flow Industrial | Same as batch, with flow reactor and ultrasound | Controlled flow, temperature, ultrasound | Scalable, reproducible, efficient | 80–90 |

Research Findings and Notes

- The microwave method significantly reduces reaction time while maintaining or improving yield and purity compared to conventional methods.

- Industrial continuous flow methods are increasingly favored for large-scale production due to better control and environmental benefits.

- The presence of the 4-chloro substituent on the phenyl ring affects the electronic properties, which can influence reaction kinetics and product stability.

- Catalysts such as acetic acid are mild and effective, but alternative acidic catalysts or solid acid catalysts may be explored for further optimization.

- Purity of starting materials and strict control of stoichiometry are critical to minimize side reactions and maximize yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group participates in electrophilic aromatic substitution (EAS) under controlled conditions. For example:

-

Nitration : Reacts with fuming HNO₃/H₂SO₄ at 0–5°C to yield 5-(3-nitro-4-chlorophenyl)-2,4-dihydro-pyrazol-3-one .

-

Sulfonation : Forms sulfonated derivatives using SO₃ in H₂SO₄ at 80°C .

Condensation Reactions

The active methylene group (C4) undergoes Knoevenagel condensation with aromatic aldehydes:

| Aldehyde Component | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-4-(4-chlorostyryl)-2,4-dihydro-pyrazol-3-one | 72 | Ethanol, piperidine, Δ |

| 4-Nitrobenzaldehyde | 5-(4-Chlorophenyl)-4-(4-nitrostyryl)-2,4-dihydro-pyrazol-3-one | 68 | Ethanol, piperidine, Δ |

Data adapted from Vilsmeier–Haack formylation studies .

Oxidation

-

With KMnO₄ in acidic medium: The pyrazolone ring oxidizes to form 5-(4-chlorophenyl)-pyrazole-3-carboxylic acid (yield: 58%) .

-

With CrO₃/H₂SO₄: Generates a diketone intermediate, further decarboxylating to 3-(4-chlorophenyl)-1H-pyrazole (yield: 42%) .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C): Reduces the C4-C5 double bond to yield 5-(4-chlorophenyl)-4,5-dihydro-pyrazol-3-one (yield: 85%) .

Cycloaddition Reactions

Participates in [3+2] cycloadditions with dipolarophiles:

-

Reaction with ethyl diazoacetate forms 5-(4-chlorophenyl)-4-(ethoxycarbonyl)-pyrazolo[1,5-a]pyrimidin-7-one (yield: 63%) under Cu(I) catalysis .

Complexation with Metal Ions

Acts as a bidentate ligand via the pyrazolone oxygen and N2:

| Metal Salt | Complex Structure | Stability Constant (log β) |

|---|---|---|

| Cu(NO₃)₂·3H₂O | [Cu(C₁₀H₇ClN₂O)₂(H₂O)₂]·2H₂O | 12.4 ± 0.2 |

| FeCl₃·6H₂O | [Fe(C₁₀H₇ClN₂O)₃]·3Cl | 9.8 ± 0.3 |

Data from coordination chemistry studies .

Functionalization at N1

The NH group undergoes alkylation/acylation:

-

Methylation : With CH₃I/K₂CO₃ in DMF, forms 1-methyl-5-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one (yield: 89%) .

-

Acetylation : With Ac₂O/H₂SO₄, yields 1-acetyl-5-(4-chlorophenyl)-2,4-dihydro-pyrazol-3-one (yield: 76%) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces ring-opening to form 3-(4-chlorophenyl)-5-methoxy-2-penten-4-yn-1-one via Norrish Type II cleavage (quantum yield: Φ = 0.18) .

This compound’s versatility in reactions underscores its utility in synthesizing pharmacologically active derivatives, such as anti-inflammatory agents and kinase inhibitors . Modifications at C4 and N1 are particularly impactful for tuning electronic and steric properties.

Scientific Research Applications

5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one is a heterocyclic compound with diverse applications in scientific research due to its unique chemical properties and biological activities. It is characterized by an amino group, a chloro-substituted phenyl ring, and a pyrazolone core.

Scientific Research Applications

5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one, also known as 5-AP, has garnered attention in medicinal chemistry for its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemistry 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

Biology The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine Due to its biological activities, 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one is being explored as a potential therapeutic agent for the treatment of various diseases.

Industry This compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

The molecular formula of 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one is and its molecular weight is 209.63 g/mol. The CAS number for this compound is 10050-12-1.

Anticancer Activity

5-AP has demonstrated promising anticancer activity in various cancer cell lines, inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 38.44 | Significant inhibition |

| HepG2 (Liver Cancer) | 54.25 | Moderate inhibition |

| A549 (Lung Cancer) | 193.93 | Lower than control |

In a study, 5-AP exhibited lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil, suggesting its potential as an effective anticancer agent. Similar compounds have shown promising results against various human tumor cell lines. Studies indicate that these compounds interact with targets, inhibiting the growth of certain cells and interfering with the proliferation of cancer cells. A compound with a substituent 3-hydroxy-4-methoxyphenyl was found to have the highest GI 50 value for MCF-7, K562, HeLa, and PC-3 cancer cell lines among synthesized derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of 5-AP have been highlighted in studies, demonstrating its ability to inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models. 5-AP can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Evaluations of 5-AP for antimicrobial properties against various pathogens indicate moderate to strong activity against certain bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Efficacy in vivo

A study on mice with tumor xenografts showed that 5-AP administration significantly reduced tumor size compared to controls, attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of rheumatoid arthritis, treatment with 5-AP reduced joint swelling and pain scores, correlating with decreased levels of inflammatory markers such as IL-6 and TNF-alpha.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one involves its interaction with various molecular targets. In biological systems, it is believed to inhibit specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound may also interact with microbial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Bromo-phenyl)-2,4-dihydro-pyrazol-3-one

- 5-(4-Methyl-phenyl)-2,4-dihydro-pyrazol-3-one

- 5-(4-Nitro-phenyl)-2,4-dihydro-pyrazol-3-one

Uniqueness

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one is unique due to the presence of the chlorine atom, which enhances its electron-withdrawing properties and influences its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Biological Activity

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a pyrazolone derivative characterized by its unique structure that includes a chloro-substituted phenyl group. The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions, leading to the formation of pyrazolone frameworks.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. A study evaluated various pyrazole derivatives, including this compound, against a range of pathogens. The minimum inhibitory concentration (MIC) values indicated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The compound was found to disrupt microbial cell membranes, contributing to its antimicrobial efficacy .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects through inhibition of specific enzymes involved in inflammatory pathways. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines, demonstrating potential as an anti-inflammatory agent .

3. Anticancer Activity

In vitro evaluations have indicated that this compound possesses anticancer properties. It was tested against various cancer cell lines, showing promising results with growth inhibition in HCT-116 and PC-3 cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and microbial survival.

- Membrane Interaction : The compound interacts with microbial membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers pathways that lead to programmed cell death.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various pyrazole derivatives including this compound. The results indicated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin in specific assays .

Q & A

Q. What synthetic methodologies are most effective for preparing 5-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, a one-pot three-component reaction involving 4-chlorobenzaldehyde, hydrazine hydrate, and a diketone precursor under reflux in ethanol yields the pyrazolone core. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst (e.g., acetic acid for acid-mediated cyclization). Reaction progress is monitored via TLC, and purity is enhanced through recrystallization in ethanol or column chromatography .

Q. How can spectroscopic techniques (IR, NMR) be used to confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy: Key peaks include a broad O–H stretch (~3300 cm⁻¹ for enolic tautomer), C=O stretch (~1650 cm⁻¹), and aromatic C–Cl vibrations (~700 cm⁻¹). Discrepancies in peak positions may indicate tautomeric equilibria or impurities .

- NMR: <sup>1</sup>H NMR shows a singlet for the pyrazolone C3 proton (~δ 5.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and a downfield NH proton (δ 10–12 ppm) in DMSO-d6. <sup>13</sup>C NMR confirms the carbonyl carbon at ~δ 160 ppm .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, OLEX2) resolve ambiguities in the solid-state structure of pyrazolone derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) data refined via SHELXL or OLEX2 can resolve tautomerism or polymorphism. For example:

Q. How should researchers address contradictions in biological activity data for pyrazolone derivatives (e.g., antimicrobial vs. antioxidant efficacy)?

Methodological Answer: Discrepancies often arise from assay conditions or structural modifications. For example:

- Antimicrobial assays: Use standardized MIC (Minimum Inhibitory Concentration) protocols with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity may depend on the chloro-phenyl group’s lipophilicity .

- Antioxidant assays: Compare DPPH radical scavenging results with FRAP assays. Electron-withdrawing groups (e.g., Cl) may reduce antioxidant capacity due to decreased electron donation .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for studying the electronic properties and binding modes of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic regions .

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase). The chloro-phenyl moiety may occupy hydrophobic pockets, while the pyrazolone ring forms hydrogen bonds with catalytic residues .

Q. How can researchers mitigate challenges in characterizing tautomeric forms of pyrazolone derivatives in solution?

Methodological Answer:

- Variable Temperature NMR: Monitor tautomer equilibria by acquiring spectra at 25°C and 60°C. Peak splitting or coalescence indicates dynamic interconversion .

- Solvent Polarity Studies: Compare DMSO-d6 (polar, stabilizes enolic form) with CDCl3 (nonpolar, favors keto form). Integration of NH vs. OH protons quantifies tautomer ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.